molecular formula C11H19N3O3 B12973247 ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate

ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate

Cat. No.: B12973247
M. Wt: 241.29 g/mol
InChI Key: PVXIGRWQIWXWSR-UHFFFAOYSA-N
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Description

Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate is a complex heterocyclic compound that features a unique structure with multiple rings and functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N-alkylpyrroles with hydrazine hydrate, leading to intramolecular heterocyclization . This method is efficient and yields the desired compound in good quantities.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as one-pot synthesis and multicomponent reactions are often employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

ethyl 10-oxo-2,3,4,6,7,8,9,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-7-carboxylate

InChI

InChI=1S/C11H19N3O3/c1-2-17-11(16)8-5-13-10(15)9-6-12-3-4-14(9)7-8/h8-9,12H,2-7H2,1H3,(H,13,15)

InChI Key

PVXIGRWQIWXWSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNC(=O)C2CNCCN2C1

Origin of Product

United States

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